![molecular formula C36H21NO2 B14133690 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is composed of a carbazole core with two dibenzo[b,d]furan groups attached at the 3 and 6 positions. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:
Formation of Dibenzo[b,d]furan-2-ylboronic Acid: This intermediate can be synthesized through the reaction of dibenzo[b,d]furan with boronic acid under specific conditions.
Suzuki Coupling Reaction: The dibenzo[b,d]furan-2-ylboronic acid is then coupled with 3,6-dibromo-9H-carbazole using a palladium catalyst in the presence of a base.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbazole core or the dibenzo[b,d]furan groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole has been extensively studied for its applications in various fields:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy levels and good thermal stability.
Photovoltaics: Employed in organic photovoltaic cells as an electron transport material.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies:
Wirkmechanismus
The mechanism of action of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole in its applications is primarily based on its electronic properties. The compound can efficiently transport electrons and exhibit high triplet energy levels, making it suitable for use in OLEDs and other electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, facilitating charge transport and light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)
- 4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)
Uniqueness
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its specific substitution pattern, which provides distinct electronic properties compared to other similar compounds. Its high triplet energy levels and good thermal stability make it particularly suitable for use in high-performance OLEDs and other electronic applications .
Eigenschaften
Molekularformel |
C36H21NO2 |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
3,6-di(dibenzofuran-2-yl)-9H-carbazole |
InChI |
InChI=1S/C36H21NO2/c1-3-7-33-25(5-1)29-19-23(11-15-35(29)38-33)21-9-13-31-27(17-21)28-18-22(10-14-32(28)37-31)24-12-16-36-30(20-24)26-6-2-4-8-34(26)39-36/h1-20,37H |
InChI-Schlüssel |
GCQWGDYIACKMHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)OC9=CC=CC=C98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
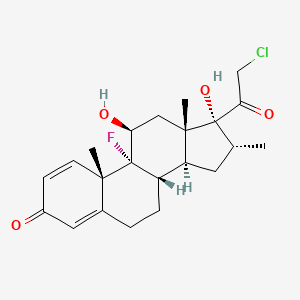
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
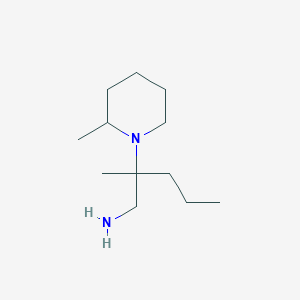
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
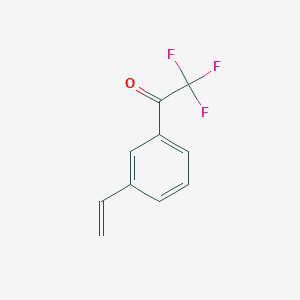
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)
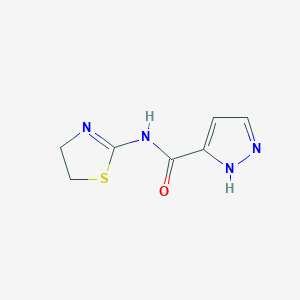

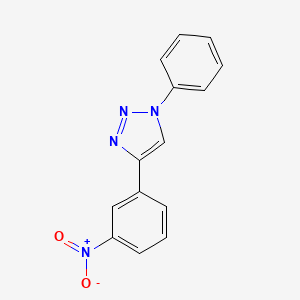
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

